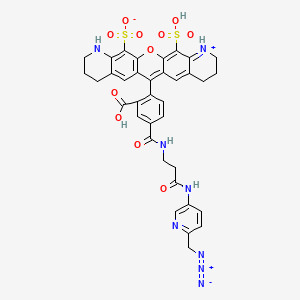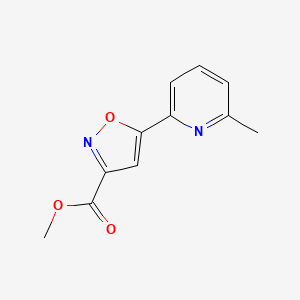![molecular formula C12H10BrN3 B13717095 2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32632759 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632759 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions] to form an intermediate compound.
Step 2: Further reaction of the intermediate with [another reagent] under [different conditions] to yield MFCD32632759.
Industrial Production Methods
In an industrial setting, the production of MFCD32632759 is scaled up using optimized conditions to maximize yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Controlled environments: To maintain the necessary temperature, pressure, and pH levels.
Purification processes: Such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32632759 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to yield [reduced product].
Substitution: Undergoes substitution reactions with [specific reagents] to form [substituted product].
Common Reagents and Conditions
The reactions of MFCD32632759 typically involve:
Oxidizing agents: Such as [specific oxidizing agent] under [specific conditions].
Reducing agents: Such as [specific reducing agent] under [specific conditions].
Substitution reagents: Such as [specific reagent] under [specific conditions].
Major Products
Applications De Recherche Scientifique
MFCD32632759 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mécanisme D'action
The mechanism by which MFCD32632759 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical processes].
Pathways Involved: Engages in [specific pathways] to produce [specific effects].
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to MFCD32632759 include [list of similar compounds]. These compounds share certain structural features but differ in their specific properties and applications.
Uniqueness
MFCD32632759 stands out due to its unique [specific property], which makes it particularly valuable for [specific application].
Conclusion
MFCD32632759 is a versatile compound with significant potential across various scientific disciplines. Understanding its synthesis, reactions, and mechanisms of action is essential for harnessing its full capabilities in research and industry.
Propriétés
Formule moléculaire |
C12H10BrN3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
8-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-10-2-1-7-3-9-6-15-12(14)16-11(9)5-8(7)4-10/h1-2,4,6H,3,5H2,(H2,14,15,16) |
Clé InChI |
HNGYEYYACFAXPV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CC3=NC(=NC=C31)N)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


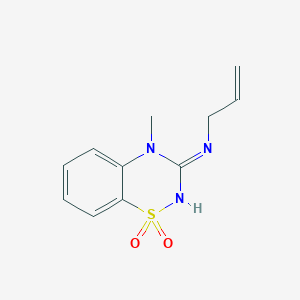

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
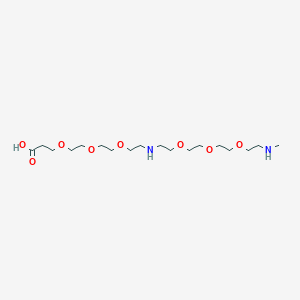
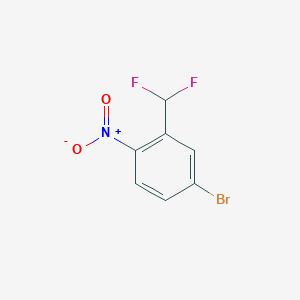
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
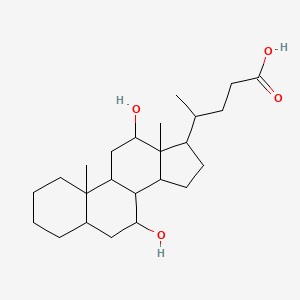
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

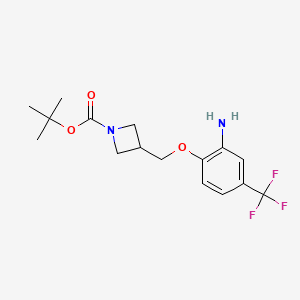
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
